molecular formula C10H13BrOS B12558524 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene CAS No. 188727-96-0

1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene

Cat. No.: B12558524
CAS No.: 188727-96-0
M. Wt: 261.18 g/mol
InChI Key: QJNZYRNMEHMURS-UHFFFAOYSA-N
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Description

1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group at the para position and a bromoethylsulfanyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene typically involves a multi-step process. One common method starts with the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then reacted with 2-bromoethanethiol in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, such as DNA or proteins. This can lead to the inhibition of key biological processes, such as DNA replication or protein function, resulting in cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is unique due to the presence of both the methoxy and bromoethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

188727-96-0

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

1-(2-bromoethylsulfanylmethyl)-4-methoxybenzene

InChI

InChI=1S/C10H13BrOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3

InChI Key

QJNZYRNMEHMURS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCCBr

Origin of Product

United States

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